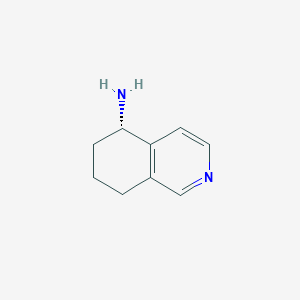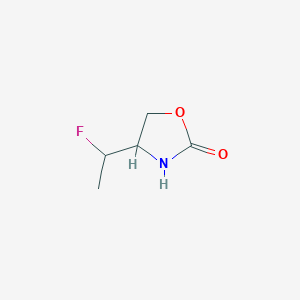
5-Fluoro-1-methylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1-methylindoline is a fluorinated indole derivative with the molecular formula C9H8FN. It is a significant compound in the field of organic chemistry due to its unique structural properties and potential applications in various scientific research areas. The presence of a fluorine atom at the 5-position and a methyl group at the 1-position of the indoline ring imparts distinct chemical and biological properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-methylindoline can be achieved through several methods. One common approach involves the electrophilic fluorination of 1-methylindoline. This process typically uses reagents such as Selectfluor or cesium fluoroxysulfate (CsOSO3F) in the presence of a suitable solvent like acetonitrile or methanol . The reaction conditions often require controlled temperatures to ensure selective fluorination at the 5-position of the indoline ring.
Another method involves the cyclization of appropriate precursors. For instance, the reaction of 5-fluoro-2-nitrotoluene with a reducing agent like iron powder in acetic acid can yield this compound through a series of reduction and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-1-methylindoline undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield different products depending on the reducing agent and conditions used.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at positions ortho and para to the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Iron powder in acetic acid or catalytic hydrogenation.
Substitution: Selectfluor, cesium fluoroxysulfate, and other electrophilic fluorinating agents.
Major Products Formed
Oxidation: this compound-2,3-dione.
Reduction: Various reduced forms of the indoline ring.
Substitution: Fluorinated indoline derivatives with substitutions at different positions on the ring.
Applications De Recherche Scientifique
5-Fluoro-1-methylindoline has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Fluoro-1-methylindoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to inhibition of enzymes, modulation of receptor activity, and disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoroindole: Lacks the methyl group at the 1-position, resulting in different chemical and biological properties.
1-Methylindoline: Lacks the fluorine atom, affecting its reactivity and interactions.
5-Fluoro-2-methylindoline: Has a methyl group at the 2-position instead of the 1-position, leading to variations in its chemical behavior.
Uniqueness
5-Fluoro-1-methylindoline is unique due to the combined presence of both a fluorine atom and a methyl group on the indoline ring. This combination imparts distinct electronic and steric effects, influencing its reactivity and interactions with other molecules. The fluorine atom enhances the compound’s stability and ability to participate in hydrogen bonding, while the methyl group affects its steric properties and overall molecular shape .
Propriétés
IUPAC Name |
5-fluoro-1-methyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQZRUJWPZZYQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B11923324.png)

![(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923339.png)

![3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11923355.png)

![1'H-Spiro[cyclopropane-1,3'-isoxazolo[4,3-c]pyridine]](/img/structure/B11923383.png)







